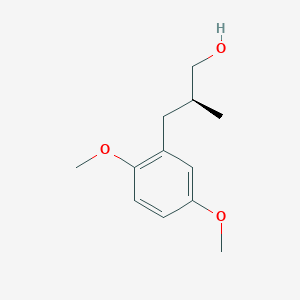

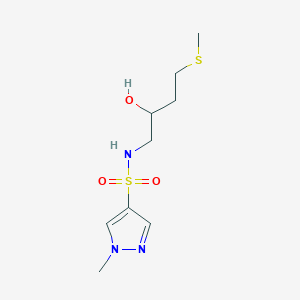

![molecular formula C23H22N6O2 B2680836 8-(2-aminophenyl)-3-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923481-11-2](/img/structure/B2680836.png)

8-(2-aminophenyl)-3-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “8-(2-aminophenyl)-3-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” belongs to the class of imidazopurines. Imidazopurines are a type of purine, which is a heterocyclic aromatic organic compound. It consists of a pyrimidine ring fused to an imidazole ring .

Molecular Structure Analysis

The molecular structure of this compound would include a purine core (a six-membered pyrimidine ring fused to a five-membered imidazole ring), with various functional groups attached at different positions .Aplicaciones Científicas De Investigación

Anticancer Activity

AP-BTH has shown promise as an antitumor agent. Its structural features contribute to its potential efficacy against human-derived carcinomas, particularly breast, ovarian, and renal cancers . Researchers are investigating its mechanism of action and exploring its use in combination therapies.

Neuroprotection and Anticonvulsant Properties

The FDA-approved drug Riluzole (1) is an anticonvulsant and neuroprotective agent used in treating Amyotrophic Lateral Sclerosis (ALS). Interestingly, Riluzole contains a 2-benzothiazolyl pharmacophore, similar to AP-BTH. This suggests that AP-BTH derivatives might also exhibit neuroprotective effects .

Anti-Inflammatory and Antioxidant Effects

AP-BTH derivatives could potentially act as anti-inflammatory agents due to their structural resemblance to known anti-inflammatory compounds. Additionally, their antioxidant properties may contribute to cellular protection .

Antiviral Applications

While not directly studied for antiviral activity, AP-BTH derivatives share structural features with other antiviral compounds. Further investigation is warranted to explore their potential in combating viral infections .

Amino Acid and Peptide Conjugates

Combining AP-BTH with amino acids and peptides offers a unique opportunity. These conjugates can leverage both the pharmacophore properties of AP-BTH and the biological activity of amino acids and peptides. Solid-phase synthesis methods have been developed to create C-terminal modified amino acids and peptides with high chiral purity .

Carbonic Anhydrase Inhibition

Although not directly studied for this purpose, AP-BTH derivatives could potentially inhibit carbonic anhydrase, an enzyme involved in various physiological processes. Such inhibition might have therapeutic implications, especially in diseases related to carbonic anhydrase dysfunction .

Mecanismo De Acción

Propiedades

IUPAC Name |

6-(2-aminophenyl)-2-benzyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O2/c1-14-15(2)29-19-20(25-22(29)28(14)18-12-8-7-11-17(18)24)26(3)23(31)27(21(19)30)13-16-9-5-4-6-10-16/h4-12H,13,24H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMCYVDVRZPANB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CC5=CC=CC=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16811969 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

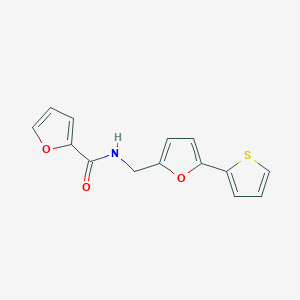

![[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2680753.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2680755.png)

![Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate](/img/structure/B2680757.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2680763.png)

![Ethyl 4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B2680764.png)

![Ethyl 2-oxo-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-4-thien-2-yl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2680768.png)

![4-[2-(2-Chlorophenoxy)ethyl]morpholine](/img/structure/B2680770.png)

![2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol](/img/structure/B2680775.png)